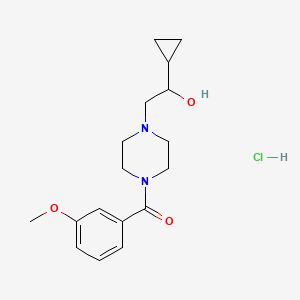
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Anticancer and Antituberculosis Applications
A study on derivatives of cyclopropyl piperazin-1-yl methanone highlighted their synthesis and evaluation for anticancer and antituberculosis properties. Some derivatives showed significant in vitro activity against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
New pyridine derivatives, including those with structural similarities to the compound , were synthesized and evaluated for their antimicrobial properties. These compounds exhibited variable and modest activity against several bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Receptor Antagonism
The compound was also explored for its potential as an antagonist of the G protein-coupled receptor NPBWR1 (GPR7), with modifications leading to subnanomolar potencies in functional assays. This highlights its potential application in modulating receptor activity for therapeutic purposes (Romero et al., 2012).
Alzheimer's Disease Therapy
A study synthesized multifunctional amides, including derivatives of piperazinyl methanone, exhibiting moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds are potential candidates for Alzheimer's disease treatment, demonstrating the versatility of this chemical scaffold in addressing neurodegenerative disorders (Hassan et al., 2018).
Tubulin Polymerization Inhibitors
Derivatives based on the phenoxazine and phenothiazine core, incorporating the phenylpiperazine moiety, were identified as potent inhibitors of tubulin polymerization. These compounds, showing low nanomolar GI50 values against a broad range of cancer cell lines, indicate the promise of cyclopropyl piperazin-1-yl methanone derivatives in cancer therapy (Prinz et al., 2017).
特性
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-22-15-4-2-3-14(11-15)17(21)19-9-7-18(8-10-19)12-16(20)13-5-6-13;/h2-4,11,13,16,20H,5-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTUWBFXJNDVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)
![6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2463684.png)
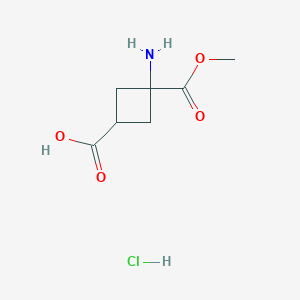
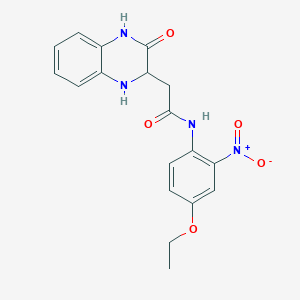

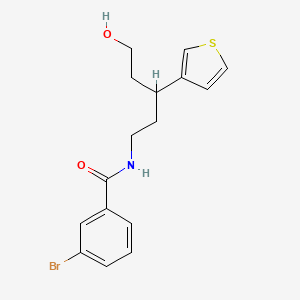
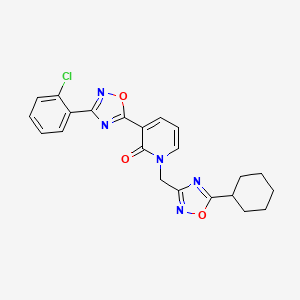
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone](/img/structure/B2463693.png)
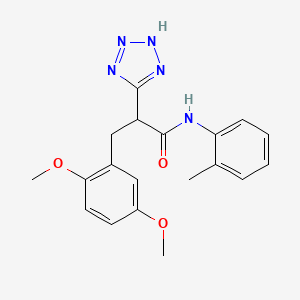
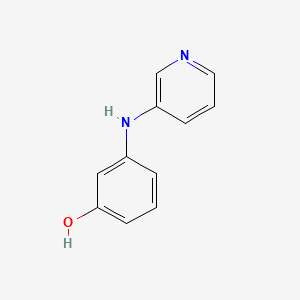
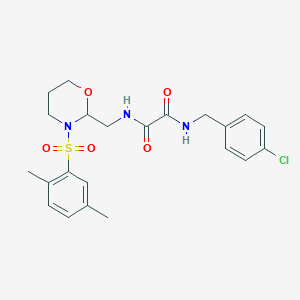
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B2463699.png)